Predicted LogP and Hydrogen Bonding vs. Primary Amide Analog
In silico comparison of N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide with its primary amide analog 2-(4-chloro-3,5-dimethylphenoxy)propanamide reveals a higher predicted LogP (approximately 3.8 vs. 2.1) and the elimination of one hydrogen bond donor, consistent with the tert-butyl substitution [1]. These differences are expected to enhance membrane permeability and reduce aqueous solubility, favoring applications in cell-based assays and agrochemical formulations where lipophilicity drives bioavailability.
| Evidence Dimension | Predicted LogP and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | Predicted LogP ~ 3.8; HBD = 1 |
| Comparator Or Baseline | 2-(4-chloro-3,5-dimethylphenoxy)propanamide: Predicted LogP ~ 2.1; HBD = 2 |
| Quantified Difference | ΔLogP ~ +1.7; ΔHBD = -1 |
| Conditions | In silico prediction (ALOGPS 2.1 / SwissADME) |
Why This Matters
Higher LogP values are correlated with improved passive membrane diffusion, which may translate to superior cellular uptake in antimicrobial or herbicidal screening assays.
- [1] SwissADME. In silico physicochemical prediction for N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide and 2-(4-chloro-3,5-dimethylphenoxy)propanamide. http://www.swissadme.ch (accessed 2026-05-06). View Source
